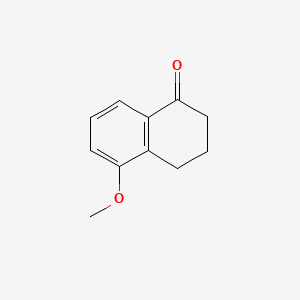

5-Methoxy-1-tetralone

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCPWISABURVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187514 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33892-75-0 | |

| Record name | 5-Methoxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33892-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxytetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033892750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33892-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E8EE6Y3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 5-methoxy-1-tetralone, a valuable intermediate in the synthesis of various biologically active molecules. The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.

Introduction

This compound is a key bicyclic aromatic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure is a privileged scaffold found in a variety of pharmacologically active compounds. The synthesis of this compound is primarily achieved through an intramolecular Friedel-Crafts acylation of a substituted butanoic acid precursor. This guide will explore the prevalent synthetic routes, focusing on the preparation of the necessary precursors and their subsequent cyclization.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid side chain onto the aromatic ring, facilitated by a strong acid catalyst, typically polyphosphoric acid (PPA).

The overall reaction scheme is as follows:

Mechanism of Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The carboxylic acid is activated by the strong acid catalyst (PPA). Protonation of the carbonyl oxygen of the carboxylic acid, followed by the loss of a water molecule, generates a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of the 3-methoxyphenyl (B12655295) group acts as a nucleophile and attacks the acylium ion. The methoxy (B1213986) group is an ortho-, para-director; however, the steric constraints of the intramolecular reaction favor cyclization at the ortho position to the alkyl chain.

-

Rearomatization: A proton is lost from the carbon atom that was attacked by the acylium ion, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, 4-(3-methoxyphenyl)butanoic acid, and its subsequent cyclization to this compound.

Synthesis of 4-(3-Methoxyphenyl)butanoic acid

Route A: From 3-Methoxyphenol

This route involves the Williamson ether synthesis followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 4-(3-methoxyphenyl)butanoate

-

Reagents:

-

3-Methoxyphenol

-

Ethyl 4-bromobutyrate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

-

Procedure:

-

To a solution of 3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to yield pure ethyl 4-(3-methoxyphenyl)butanoate.

-

Step 2: Hydrolysis to 4-(3-Methoxyphenyl)butanoic acid

-

Reagents:

-

Ethyl 4-(3-methoxyphenyl)butanoate

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 4-(3-methoxyphenyl)butanoate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the mixture at room temperature or gently heat to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the carboxylic acid to precipitate.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-(3-methoxyphenyl)butanoic acid.

-

Route B: Friedel-Crafts Acylation of Anisole (B1667542) and Subsequent Reduction

This is an alternative route to a related precursor, which, depending on the specific synthetic strategy, can be adapted.

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

-

Reagents:

-

Anisole

-

Succinic anhydride (B1165640)

-

Aluminum chloride (AlCl₃)

-

Nitrobenzene or Dichloromethane (solvent)

-

-

Procedure:

-

In a flask equipped with a stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in the chosen solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions.

-

Once the addition is complete, add anisole (1.0 eq) dropwise while maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the crude keto-acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

Step 2: Reduction to 4-(4-methoxyphenyl)butanoic acid

The keto group can be reduced to a methylene (B1212753) group using either the Clemmensen or Wolff-Kishner reduction.

-

Clemmensen Reduction (Acidic Conditions):

-

Reagents:

-

4-(4-methoxyphenyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.

-

In a round-bottom flask, place the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add the keto-acid to the flask and reflux the mixture for 24-48 hours. Additional portions of HCl may be required during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to give the desired butanoic acid.

-

-

-

Wolff-Kishner Reduction (Basic Conditions):

-

Reagents:

-

4-(4-methoxyphenyl)-4-oxobutanoic acid

-

Hydrazine (B178648) hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

-

Procedure:

-

In a flask fitted with a reflux condenser, mix the keto-acid, hydrazine hydrate, and diethylene glycol.

-

Slowly add potassium hydroxide pellets.

-

Heat the mixture to 130-140 °C for 1-2 hours, during which water and excess hydrazine will distill off.

-

Increase the temperature to 190-200 °C and reflux for 3-4 hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.

-

Collect the precipitated product by filtration, wash with water, and recrystallize to obtain the pure butanoic acid.

-

-

Intramolecular Friedel-Crafts Cyclization to this compound

-

Reagents:

-

4-(3-Methoxyphenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

Place 4-(3-methoxyphenyl)butanoic acid (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (approximately 10 times the weight of the butanoic acid).

-

Heat the mixture with stirring in an oil bath at 80-100 °C for 30-60 minutes. The reaction is typically rapid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound as a solid.

-

Quantitative Data

The following tables summarize typical yields and key physical and spectroscopic data for the compounds involved in the synthesis of this compound.

Table 1: Reaction Yields

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| Esterification | 3-Methoxyphenol | Ethyl 4-(3-methoxyphenyl)butanoate | Ethyl 4-bromobutyrate, K₂CO₃, Acetone, reflux | 70-85 |

| Hydrolysis | Ethyl 4-(3-methoxyphenyl)butanoate | 4-(3-Methoxyphenyl)butanoic acid | NaOH, Ethanol/Water, reflux | 85-95 |

| Friedel-Crafts Acylation | Anisole, Succinic anhydride | 4-(4-methoxyphenyl)-4-oxobutanoic acid | AlCl₃, Nitrobenzene, 50-60 °C | 75-90 |

| Clemmensen Reduction | 4-(4-methoxyphenyl)-4-oxobutanoic acid | 4-(4-methoxyphenyl)butanoic acid | Zn(Hg), HCl, Toluene, reflux | 60-75 |

| Wolff-Kishner Reduction | 4-(4-methoxyphenyl)-4-oxobutanoic acid | 4-(4-methoxyphenyl)butanoic acid | Hydrazine hydrate, KOH, Diethylene glycol, 190-200 °C | 80-90 |

| Intramolecular Cyclization | 4-(3-Methoxyphenyl)butanoic acid | This compound | Polyphosphoric acid, 80-100 °C | 80-95 |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 77-80 °C |

| Boiling Point | 160-162 °C at 7 mmHg |

| ¹H NMR (CDCl₃) | δ (ppm): 7.25 (t, J=8.1 Hz, 1H, Ar-H), 6.85 (d, J=8.1 Hz, 1H, Ar-H), 6.70 (d, J=8.1 Hz, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.90 (t, J=6.2 Hz, 2H, -CH₂-CO), 2.62 (t, J=6.2 Hz, 2H, Ar-CH₂-), 2.10 (m, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.5, 158.6, 146.8, 128.9, 118.9, 114.8, 109.2, 55.6, 39.2, 23.4, 21.0 |

| IR (KBr, cm⁻¹) | ~2940 (C-H stretch), ~1680 (C=O stretch, aryl ketone), ~1580, 1470 (C=C stretch, aromatic), ~1260 (C-O stretch, aryl ether) |

| Mass Spectrum (EI) | m/z (%): 176 (M⁺, 100), 148 ([M-CO]⁺, 50), 133 ([M-CO-CH₃]⁺, 40), 118 (30), 90 (25) |

Conclusion

The synthesis of this compound is a well-established process, with the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid being the most efficient and high-yielding route. The precursor can be reliably synthesized from readily available starting materials. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this key intermediate for their research and development needs. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of the pure product.

Friedel-Crafts Acylation of Methoxybenzene for Tetralone Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetralones, valuable intermediates in pharmaceutical development, through the Friedel-Crafts acylation of methoxybenzene (anisole). The document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Core Concepts: The Chemistry of Tetralone Synthesis

The synthesis of tetralones via Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the construction of the key bicyclic ketone structure. The primary strategies involve either a direct intramolecular cyclization of a substituted butyric acid or a multi-step approach known as the Haworth synthesis.[1]

1.1 Intramolecular Friedel-Crafts Acylation of 4-(4-methoxyphenyl)butanoic acid

A direct and efficient route to 7-methoxy-1-tetralone (B20472) involves the intramolecular cyclization of 4-(4-methoxyphenyl)butanoic acid. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the formation of an acylium ion intermediate that subsequently attacks the electron-rich methoxy-substituted aromatic ring.[2][3]

1.2 The Haworth Synthesis

The Haworth synthesis is a classic and versatile multi-step method for preparing tetralones.[1][4] For 7-methoxy-1-tetralone, the synthesis begins with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][5] This initial step forms 4-(4-methoxyphenyl)-4-oxobutanoic acid. The ketone group of this intermediate is then reduced, typically via a Wolff-Kishner or Clemmensen reduction, to yield 4-(4-methoxyphenyl)butanoic acid. The final step is an intramolecular Friedel-Crafts acylation, as described above, to furnish the desired tetralone.[5]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows involved in the synthesis of 7-methoxy-1-tetralone.

Caption: The Haworth synthesis workflow for 7-methoxy-1-tetralone.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in the synthesis of 7-methoxy-1-tetralone, providing a comparative overview of different methodologies.

Table 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| AlCl₃ | Dichloromethane (B109758) | -5 to 5 | 4 | 78 | 99 (after recrystallization) | [5] |

| AlCl₃ | Nitromethane | Not specified | Not specified | Not specified | Not specified | [2] |

Table 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 80% Hydrazine (B178648) Hydrate (B1144303), KOH | Diethylene Glycol | 150 to 180 | 4 | 89 | 99 | [5] |

Table 3: Intramolecular Friedel-Crafts Acylation to 7-Methoxy-1-tetralone

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Polyphosphoric Acid | Not specified | 1 | 82 | 99 | 59-61 | [5] |

| Eaton's Reagent | Room Temperature | 12 | 88 | Not specified | Not specified | [3] |

| Eaton's Reagent | 75 | 2 | 95 | Not specified | Not specified | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of 7-methoxy-1-tetralone.

Protocol 1: Synthesis of 3-(4-methoxybenzoyl)propionic acid (Friedel-Crafts Acylation) [5]

-

Materials:

-

Anhydrous aluminum chloride (25.9 g, 0.194 mol)

-

Anisole (10 g, 0.092 mol)

-

Succinic anhydride (9.7 g, 0.097 mol)

-

Dichloromethane (100 mL)

-

3 M Hydrochloric acid (200 mL)

-

-

Procedure:

-

To a 250 mL three-necked flask equipped with a stirrer, add 100 mL of dichloromethane.

-

With stirring, add anhydrous aluminum chloride and anisole.

-

Add succinic anhydride in portions while maintaining the temperature between -5 and 5 °C.

-

Maintain the reaction mixture at this temperature for 4 hours.

-

After the reaction is complete, pour the mixture into 200 mL of 3 M hydrochloric acid.

-

Evaporate the dichloromethane under reduced pressure to precipitate the product in the aqueous phase.

-

Filter the precipitate and dry to obtain the crude product (17.2 g, 90% purity).

-

Recrystallize the crude product from ethanol to yield pure white crystals (15 g, 78% yield, 99% purity).

-

The melting point of the purified product is 146.2-146.7 °C.

-

Protocol 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid (Wolff-Kishner Reduction) [5]

-

Materials:

-

3-(4-methoxybenzoyl)propionic acid (12 g, 0.058 mol)

-

80% Hydrazine hydrate (7.2 g, 0.115 mol)

-

Potassium hydroxide (B78521) (13 g, 0.232 mol)

-

Diethylene glycol (100 mL)

-

Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

In a 250 mL three-necked flask, add 100 mL of diethylene glycol.

-

Add 3-(4-methoxybenzoyl)propionic acid, 80% hydrazine hydrate, and potassium hydroxide.

-

Slowly heat the mixture to 150-180 °C and reflux for 4 hours.

-

After the reaction, pour the mixture into 1 L of water.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate and wash with approximately 50 mL of water.

-

Dry the product at 45-50 °C to obtain a white powder (9.9 g, 89% yield, 99% purity).

-

Protocol 3: Synthesis of 7-Methoxy-1-tetralone (Intramolecular Friedel-Crafts Acylation) [5]

-

Materials:

-

4-(4-methoxyphenyl)butanoic acid (10 g, 0.052 mol)

-

Polyphosphoric acid (100 g)

-

Toluene (350 mL)

-

Petroleum ether (50 mL)

-

Cold water (350 mL)

-

-

Procedure:

-

To a reaction vessel, add 100 g of polyphosphoric acid and heat to 80-90 °C.

-

Add 4-(4-methoxyphenyl)butanoic acid in portions and maintain the temperature for 1 hour.

-

After the reaction, pour the mixture into 350 mL of cold water.

-

Extract the aqueous phase three times with 350 mL of toluene.

-

Evaporate the combined organic phases under reduced pressure.

-

Add 50 mL of petroleum ether to the residue to precipitate the product at room temperature.

-

Filter the precipitate and wash with 20 mL of petroleum ether.

-

Dry the product at 50 °C to obtain pale yellow crystals (7.5 g, 82% yield, 99% purity).

-

The melting point of the product is 59-61 °C.

-

Conclusion

The Friedel-Crafts acylation provides a robust and adaptable methodology for the synthesis of methoxy-substituted tetralones, which are crucial precursors in the development of various pharmaceuticals. Both the direct intramolecular cyclization and the multi-step Haworth synthesis offer viable routes, with the choice of method often depending on the availability of starting materials and desired scale of production. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important chemical entities. The optimization of catalysts and reaction conditions remains an active area of research, with the potential to further enhance the efficiency and sustainability of tetralone synthesis.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Methoxy-1-tetralone

This technical guide provides an in-depth overview of the core physical properties of 5-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

This compound is a colorless to off-white or light yellow crystalline solid with a strong aromatic odor.[1][2] Its chemical structure and key identifiers are fundamental for its application in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [3][4][5][6][7][8] |

| Molecular Weight | 176.21 g/mol | [4][5] |

| CAS Registry Number | 33892-75-0 | [3][4][5][7][8] |

| Melting Point | 87-91 °C (lit.) | [1][2][3] |

| Boiling Point | 160-162 °C at 7 mmHg (lit.) | [1][2][3] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in Methanol.[9] Information regarding its solubility in other common laboratory solvents is not extensively documented in the provided search results. | |

| Storage | Sealed in dry, Room Temperature | [2] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not detailed in the provided literature, the following are standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of a solid compound like this compound is typically determined using a melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The range between these two temperatures is reported as the melting point.

Boiling Point Determination at Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (7 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.

Methodology:

-

A small amount of the liquid sample is placed in a distillation flask connected to a vacuum source and a manometer to monitor the pressure.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The apparatus is slowly heated while the pressure is maintained at the desired level (e.g., 7 mmHg).

-

As the liquid heats, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is then slightly reduced, and the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Density Measurement

The density of a solid can be determined using various techniques. For a crystalline solid like this compound, a gas pycnometer offers high accuracy.

Methodology (Gas Pycnometry):

-

The mass of the solid sample is accurately measured using an analytical balance.

-

The sample is placed in a chamber of a known volume within the gas pycnometer.

-

An inert gas, typically helium, is introduced into the chamber and then expanded into a second chamber of known volume.

-

The pressure change resulting from this expansion is measured.

-

By applying the ideal gas law, the volume of the solid sample can be accurately calculated.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Synthetic Workflow Overview

This compound serves as a crucial intermediate in various synthetic pathways. The following diagram illustrates a generalized workflow for its synthesis, which often involves intramolecular acylation reactions.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 6939-35-1 [m.chemicalbook.com]

- 3. 5-メトキシ-1-テトラロン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. 5-methoxy-2-tetralone | 32940-15-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide on the Physical Properties of 5-Methoxy-1-tetralone

This guide provides a detailed overview of the melting and boiling points of 5-Methoxy-1-tetralone, tailored for researchers, scientists, and professionals in drug development. It includes tabulated physical data, comprehensive experimental protocols for determining these properties, and a logical workflow for the physical characterization of a chemical sample.

Data Presentation: Physical Properties

This compound is a solid at room temperature with the following key physical properties. The boiling point is reported at a reduced pressure.

| Physical Property | Value | Conditions | Citations |

| Melting Point | 87 - 91 °C | (lit.) | [1][2][3][4] |

| Boiling Point | 160 - 162 °C | at 7 mmHg (lit.) | [1][2][3][4] |

| Boiling Point | 161.05 °C (434.2 K) | at 6.75 mmHg (0.009 bar) | [5] |

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for verifying the identity and purity of a chemical compound.[1] Below are detailed methodologies for these key experiments.

A pure crystalline organic compound typically exhibits a sharp and characteristic melting point, often within a 0.5-1.0°C range.[1] Impurities tend to depress the melting point and broaden the melting range.[1]

1. Capillary Tube Method (Thiele Tube or Digital Apparatus)

This is the most common method for determining the melting point of a solid organic compound.[1][3]

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[5] A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 1-2 cm.[4]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread.[6] This assembly is inserted into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is aligned with the thermometer bulb.

-

Digital Apparatus (e.g., Mel-Temp, DigiMelt): The capillary tube is inserted into a heating block.[1][7] These instruments offer more precise temperature control and observation through a magnified lens.[1]

-

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the heating medium.[1]

-

The initial melting point is the temperature at which the first drop of liquid becomes visible.

-

The final melting point is the temperature at which the entire sample has completely melted into a clear liquid.[1]

-

The recorded value is presented as a melting range (e.g., 87-89°C).

-

2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides highly accurate data on thermal transitions.[2][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9]

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a small aluminum pan (a Tzero pan, for example) which is then hermetically sealed.[2]

-

Instrument Setup: The sample pan and an empty reference pan are placed inside the DSC measurement chamber.[10] The instrument is programmed with a specific temperature profile, including a starting temperature, an ending temperature, and a constant heating rate (e.g., 10°C/min).[10]

-

Measurement and Analysis:

-

As the temperature increases, the instrument records the heat flow into the sample versus the reference.

-

When the sample melts (an endothermic process), it requires more energy to maintain the same temperature as the reference.[11] This is recorded as a peak on the DSC thermogram.

-

The melting point is typically determined from the onset temperature or the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion.[5]

-

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] Since this compound has a high boiling point at atmospheric pressure, it is determined under reduced pressure (vacuum) to prevent decomposition.

1. Micro-Boiling Point Method (Thiele Tube)

This method is suitable for small sample volumes (less than 0.5 mL).[12][13]

-

Apparatus Setup:

-

A small amount of the liquid sample is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).[13]

-

This assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).

-

-

Measurement:

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[14]

-

Heating is continued until a continuous and vigorous stream of vapor bubbles escapes from the capillary tube, indicating the liquid's temperature is above its boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6][13] This is the point where the external pressure equals the vapor pressure of the liquid.

-

The pressure of the system must be recorded along with the temperature.

-

2. Distillation Method under Vacuum

For larger quantities, a vacuum distillation setup can be used to determine the boiling point.

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a distilling flask with a stir bar or boiling chips, a condenser, a vacuum adapter, and a collection flask. The system is connected to a vacuum pump and a manometer to measure the pressure.

-

Measurement:

-

The pressure in the system is reduced to the desired level (e.g., 7 mmHg).

-

The liquid is heated and begins to boil and distill.

-

The thermometer bulb must be positioned so that it is fully immersed in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the vapor-liquid equilibrium.

-

The temperature is recorded when the distillation rate is stable (e.g., one drop per second). This stable temperature is the boiling point at the measured pressure.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a new or uncharacterized chemical sample.

Caption: Experimental workflow for determining physical properties.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. store.astm.org [store.astm.org]

- 4. byjus.com [byjus.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. web.williams.edu [web.williams.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Methoxy-1-tetralone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Methoxy-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. The document details ¹H and ¹³C NMR data, experimental protocols, and a structural representation for unambiguous signal assignment, serving as an essential resource for professionals in chemical research and pharmaceutical development.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below with a systematic numbering scheme used for the assignment of NMR signals in the subsequent sections. This numbering is crucial for correlating spectral data with the specific atomic positions within the molecule.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment in the molecule. The aromatic region shows three distinct signals corresponding to the protons on the substituted benzene (B151609) ring, while the aliphatic region displays signals for the three methylene (B1212753) groups of the tetralone ring system. The methoxy (B1213986) group appears as a characteristic singlet.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.25 | d | 8.6 | 1H | H-7 |

| 6.96 | d | 8.6 | 1H | H-6 |

| 4.01 | sept | 6.9 | 1H | H-8 (isopropyl H) |

| 3.87 | s | - | 3H | -OCH₃ |

| 2.92 | t | 6.0 | 2H | H-4 |

| 2.60 | t | 6.5 | 2H | H-2 |

| 2.10 | m | - | 2H | H-3 |

Note: Data is compiled from representative literature values and may vary slightly based on experimental conditions.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum shows eleven distinct signals, corresponding to the eleven carbon atoms in this compound. The carbonyl carbon (C-1) is significantly downfield, while the methoxy carbon is observed in the typical range.

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 199.0 | C-1 (C=O) |

| 156.8 | C-5 |

| 147.9 | C-7 (isopropyl-substituted) |

| 133.4 | C-4a |

| 131.2 | C-8a |

| 116.2 | C-8 |

| 113.1 | C-6 |

| 55.7 | -OCH₃ |

| 39.0 | C-2 |

| 22.7 | C-3 |

| 22.6 | C-4 |

Note: Data is compiled from representative literature values.[1] The assignments are based on DEPT experiments and chemical shift predictions.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous and free of any particulate matter.

NMR Data Acquisition

-

Instrumentation: Data are typically acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[2][3]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. For the ¹³C spectrum, reference the central peak of the CDCl₃ triplet to 77.16 ppm.[4]

-

Integration and Peak Picking: Integrate all signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine chemical shifts.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR characterization of this compound.

References

Mass Spectrometry Analysis of 5-Methoxy-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methoxy-1-tetralone, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document details the expected fragmentation patterns under electron ionization (EI), presents key mass spectral data, and outlines a standard experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C₁₁H₁₂O₂) is a bicyclic aromatic ketone with a molecular weight of 176.21 g/mol .[1][2][3] Its structural elucidation and quantification are critical in various research and development phases. Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful analytical tool for this purpose. Electron ionization (EI) is a common ionization technique for such molecules, inducing characteristic fragmentation that provides a molecular fingerprint for identification.[4]

Electron Ionization Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, derived from the NIST database, is summarized in the table below.[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 148 | 60 | [M - CO]⁺ |

| 133 | 55 | [M - CO - CH₃]⁺ |

| 118 | 30 | [M - C₂H₄O]⁺ |

| 105 | 45 | [C₇H₅O]⁺ |

| 90 | 25 | [C₇H₆]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the presence of the keto and methoxy (B1213986) functional groups on the aromatic ring. The following diagram illustrates the proposed major fragmentation pathways.

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation is initiated by the formation of the molecular ion (m/z 176). A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to the fragment at m/z 148. Subsequent loss of a methyl radical (•CH₃) from the methoxy group results in the ion at m/z 133. Another significant fragmentation route involves a retro-Diels-Alder reaction, leading to the elimination of ethenone (C₂H₄O) and the formation of the ion at m/z 118. Further fragmentations lead to the formation of smaller, stable aromatic cations.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for aromatic ketones and can be adapted as needed.

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. Working standards of lower concentrations can be prepared by serial dilution of the stock solution.

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

GC-MS Parameters

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Mode: Full Scan

Data Analysis

The acquired data is processed using the instrument's software. The identification of this compound is confirmed by matching the retention time and the mass spectrum with that of a reference standard and/or a library spectrum (e.g., NIST).

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of this compound. The presented data on its EI mass spectrum and fragmentation pathways, along with the detailed experimental protocol for GC-MS analysis, will be a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. The methodologies and data herein should facilitate the accurate identification and characterization of this important compound.

References

Spectroscopic Profile of 5-Methoxy-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1-tetralone, a significant intermediate in the synthesis of various pharmaceutical compounds. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical insights for compound identification, characterization, and quality control in research and drug development.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | 3,4-dihydro-5-methoxy-1(2H)-naphthalenone, 5-methoxytetralone |

| CAS Number | 33892-75-0[1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₂[1][3][4][5] |

| Molecular Weight | 176.21 g/mol [1][3][5] |

| Physical Form | Solid |

| Melting Point | 87-91 °C |

| Boiling Point | 160-162 °C at 7 mmHg |

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.73 - 7.64 | m | - | 3H | Aromatic H |

| 7.49 - 7.44 | m | - | 1H | Aromatic H |

| 3.89 | s | - | 3H | -OCH₃ |

| 2.91 - 2.82 | m | - | 2H | Aliphatic CH₂ |

| 2.62 - 2.52 | m | - | 2H | Aliphatic CH₂ |

| 2.44 - 2.37 | m | - | 2H | Aliphatic CH₂ |

d: doublet, m: multiplet, s: singlet. The data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 196.1 | C=O |

| 164.4 | Aromatic C-O |

| 148.1 | Aromatic C |

| 129.9 | Aromatic CH |

| 124.8 | Aromatic C |

| 114.7 | Aromatic CH |

| 110.9 | Aromatic CH |

| 55.7 | -OCH₃ |

| 35.3 | Aliphatic CH₂ |

| 32.6 | Aliphatic CH₂ |

| 23.0 | Aliphatic CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~1680 | C=O | Ketone |

| ~1580, ~1470 | C=C | Aromatic Ring |

| ~1270 | C-O | Aryl ether |

| ~2940 | C-H | Aliphatic |

| ~3050 | C-H | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 176 | Molecular ion (M⁺) |

| 148 | [M - CO]⁺ |

| 133 | [M - CO - CH₃]⁺ |

| 115 | [M - CO - CH₃ - H₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-25 mg of this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2] The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.

-

Data Acquisition and Processing : For ¹H NMR, the spectral width was set to encompass the expected chemical shift range. For ¹³C NMR, a proton-decoupled spectrum was acquired. The free induction decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[5]

-

Instrumentation : The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[5]

-

Data Acquisition and Processing : A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹. The resulting spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) at 70 eV.

-

Mass Analysis and Detection : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each ion.

-

Data Analysis : The mass spectrum is presented as a plot of relative intensity versus m/z. The molecular ion peak and major fragment ions were identified to aid in structure elucidation.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Tetralone Ring System: A Comprehensive Technical Guide to its Fundamental Reactivity and Applications in Drug Discovery

For Immediate Release

A deep dive into the core reactivity of the tetralone scaffold, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior and therapeutic potential.

The tetralone ring system, a bicyclic aromatic ketone, is a cornerstone in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. Its unique structural features, combining an electron-rich aromatic ring with a reactive cyclohexanone (B45756) moiety, give rise to a diverse range of chemical transformations. This versatility has established tetralone and its derivatives as crucial intermediates in the synthesis of numerous natural products and as key pharmacophores in the development of novel therapeutics for a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][3] This technical guide provides an in-depth exploration of the fundamental reactivity of the tetralone ring system, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.

Fundamental Reactivity of the Tetralone Nucleus

The reactivity of the tetralone ring system can be broadly categorized into three main areas: reactions involving the carbonyl group, transformations at the α-position to the carbonyl, and electrophilic substitution on the aromatic ring.

1. Reactions at the Carbonyl Group: The ketone functionality in tetralone is susceptible to a variety of nucleophilic addition and reduction reactions.

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol (a tetralol) using various reducing agents. For instance, reduction with sodium borohydride (B1222165) in ethanol (B145695) is a common and efficient method.[4] Birch reduction, using lithium in liquid ammonia, can achieve complete reduction of the keto group to a methylene (B1212753) group.[4]

-

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon is a powerful tool for carbon-carbon bond formation, leading to tertiary alcohols.

2. Reactivity at the α-Position: The methylene group adjacent to the carbonyl (the α-position) is particularly reactive due to the acidity of its protons, enabling the formation of a nucleophilic enolate intermediate.

-

α-Alkylation: The enolate can be alkylated by treatment with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation.[5][6][7]

-

Aldol (B89426) and Claisen Condensations: The enolate can participate in aldol condensations with aldehydes and ketones, and Claisen condensations with esters, to form more complex molecular architectures.

-

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring, a key step in the synthesis of steroids and other polycyclic systems.[4][8][9][10][11]

3. Reactions on the Aromatic Ring: The benzene (B151609) ring of the tetralone system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and deactivating nature of the existing substituents.

-

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, yielding nitro-substituted tetralones which are valuable precursors for amino-tetralones.

The following diagram illustrates the principal reactive sites of the 1-tetralone (B52770) molecule.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of the tetralone ring system, providing a comparative overview of different synthetic methods and their efficiencies.

Table 1: Synthesis of Substituted 1-Tetralones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| γ-Phenylbutyric acid | Thionyl chloride, then AlCl₃ in CS₂ | 1-Tetralone | 65-81 | [12] |

| 1-Tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 7-Nitro-1-tetralone | 81 | [13] |

| 1-Tetralone | 60% NaH, Dimethyl carbonate, Methyl iodide | 2-Methyl-1-tetralone (B119441) | Not specified | [3] |

Table 2: Spectroscopic Data for 1-Tetralone

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 8.03 (d, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 2.95 (t, 2H, -CH₂-), 2.64 (t, 2H, -CH₂-), 2.14 (p, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ 198.3, 144.6, 133.4, 132.7, 128.8, 127.1, 126.5, 39.3, 29.7, 23.2 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the tetralone ring system.

Protocol 1: Synthesis of 1-Tetralone via Friedel-Crafts Acylation [12]

-

In a 500-cc round-bottomed flask fitted with a reflux condenser, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (0.27 mole) of thionyl chloride.

-

Carefully heat the mixture on a steam bath until the acid melts and the evolution of hydrogen chloride ceases (approximately 25-30 minutes). Warm for an additional 10 minutes.

-

Remove excess thionyl chloride by connecting the flask to a water pump and heating briefly.

-

Cool the flask, add 175 cc of carbon disulfide, and cool the solution in an ice bath.

-

Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

-

After the initial vigorous reaction subsides, warm the mixture to boiling on a steam bath for ten minutes.

-

Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

-

Transfer the mixture to a 2-liter round-bottomed flask and steam-distill to remove carbon disulfide and then the product.

-

Separate the oily product and extract the aqueous layer with benzene.

-

Combine the oil and extracts, remove the solvent, and distill the residue under reduced pressure to yield 21.5–26.5 g (65-81%) of α-tetralone.

Protocol 2: α-Methylation of 1-Tetralone using Sodium Hydride [3]

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 60% sodium hydride in mineral oil in anhydrous dimethyl carbonate.

-

Wash the sodium hydride suspension with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous dimethyl carbonate and cool the mixture to 5°C in an ice bath.

-

Slowly add a solution of 1-tetralone in the reaction solvent to the stirred suspension over 20 minutes.

-

Stir the resulting mixture for 1 hour at 5°C, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Add methyl iodide to the reaction mixture and continue stirring at room temperature until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the dropwise addition of water.

-

Pour the mixture into a separatory funnel containing ice and slowly add 1.0 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-methyl-1-tetralone by vacuum distillation or column chromatography.

The Role of the Tetralone Scaffold in Drug Discovery and Signaling Pathways

The tetralone scaffold is a prominent feature in a wide array of biologically active molecules, demonstrating its importance in drug design and development.[2][3] Tetralone derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity and Modulation of Apoptosis and PI3K/Akt/mTOR Pathways:

Several tetralone derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that these compounds can modulate key signaling pathways that regulate cell survival and proliferation.

-

Apoptosis Induction: Some tetralone derivatives have been shown to induce apoptosis by targeting anti-apoptotic proteins like Bcl-2 and activating executioner caspases such as caspase-7.[1] The inhibition of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.

The following diagram illustrates a simplified apoptosis signaling pathway and the potential intervention point for tetralone derivatives.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15][16][17] Certain tetralone derivatives have been identified as inhibitors of this pathway, representing a promising strategy for cancer therapy. By inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR, these compounds can effectively halt the uncontrolled growth of cancer cells.

A simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetralone derivatives is shown below.

Modulation of the MAPK Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also implicated in various cancers.[13][18][19] Some studies suggest that tetralone derivatives can modulate the MAPK pathway, although the exact mechanisms are still under investigation.

Monoamine Oxidase (MAO) Inhibition:

Substituted tetralones have emerged as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[18] This makes them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and depression.

Experimental Workflow

The synthesis and characterization of novel tetralone derivatives typically follow a standardized workflow in organic and medicinal chemistry laboratories.

Conclusion

The tetralone ring system represents a remarkably versatile and valuable scaffold in modern chemical and pharmaceutical sciences. A thorough understanding of its fundamental reactivity is paramount for the rational design and synthesis of novel derivatives with tailored properties. The ability to functionalize the tetralone core at the carbonyl group, the α-position, and the aromatic ring provides a rich chemical space for exploration. As demonstrated by their potent and diverse biological activities, particularly in the realms of oncology and neuropharmacology, tetralone derivatives will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents. This guide serves as a foundational resource for researchers seeking to harness the full potential of this remarkable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Robinson annulation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Tetrandrine synergizes with MAPK inhibitors in treating KRAS-mutant pancreatic ductal adenocarcinoma via collaboratively modulating the TRAIL-death receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and outcomes of electrophilic aromatic substitution (EAS) reactions on 5-Methoxy-1-tetralone. This privileged scaffold is a key building block in the synthesis of various biologically active molecules, making a thorough understanding of its reactivity essential for drug development and medicinal chemistry.

Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of this compound

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the methoxy (B1213986) group (-OCH₃) and the carbonyl group of the tetralone ring system.

-

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group activates the aromatic ring towards electrophilic attack and is an ortho, para-director. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the C6 and C8 positions.

-

Carbonyl Group and Fused Ring: The carbonyl group is a deactivating, meta-directing group. However, its influence is primarily on the adjacent aromatic ring. The overall effect on the regioselectivity is a combination of the activating and directing influences of both the methoxy group and the annulated, electron-withdrawing portion of the tetralone structure.

The interplay of these directing effects is crucial in predicting the major products of EAS reactions.

Diagram of Directing Effects on this compound

Caption: Directing effects in the electrophilic aromatic substitution of this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental conditions and outcomes for several key electrophilic aromatic substitution reactions on this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be a versatile handle for further functionalization, such as reduction to an amine.

Experimental Protocol:

A reported method for the nitration of this compound utilizes a copper(II) nitrate (B79036) and acetic anhydride (B1165640) system in diethyl ether.[1]

-

Reagents: this compound, Copper(II) nitrate (Cu(NO₃)₂), Acetic anhydride (Ac₂O), Diethyl ether (Et₂O).

-

Procedure: To a stirred solution of this compound in diethyl ether at room temperature, a mixture of copper(II) nitrate and acetic anhydride is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through celite. The filtrate is then subjected to an appropriate aqueous work-up and the product is purified by flash column chromatography.

-

Work-up: The filtrate is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Quantitative Data:

| Electrophile | Product(s) | Ratio | Yield | Reference |

| -NO₂ | 6-Nitro-5-methoxy-1-tetralone and 8-Nitro-5-methoxy-1-tetralone | 1:1 | Not Reported | [1] |

Reaction Pathway

Caption: Nitration of this compound.

Halogenation: Bromination

Experimental Protocol (Adapted from 7-methoxy-1-tetralone):

-

Reagents: this compound, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

-

Procedure: To a solution of this compound in acetonitrile, N-bromosuccinimide (1.0 equivalent) is added in one portion at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

Work-up: The residue is taken up in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Expected Quantitative Data (based on analogy):

The methoxy group is a strong activating group, and substitution is expected to occur at the position most activated and sterically accessible. Therefore, the major product is anticipated to be the 7-bromo isomer.

| Electrophile | Expected Product | Predicted Yield | Reference (analogous) |

| -Br | 7-Bromo-5-methoxy-1-tetralone | >90% | [2] |

Logical Workflow for Bromination

Caption: Experimental workflow for the bromination of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst. A general procedure for the acylation of anisole, a close analog, is provided.

Experimental Protocol (General):

-

Reagents: this compound, Acyl chloride (e.g., Acetyl chloride) or Acetic Anhydride, Lewis Acid (e.g., AlCl₃), Dichloromethane (CH₂Cl₂).

-

Procedure: To a cooled (0 °C) suspension of the Lewis acid in dichloromethane, the acylating agent is added dropwise. The substrate, this compound, dissolved in dichloromethane, is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous salt and concentrated. The product is purified by distillation or chromatography.

Expected Quantitative Data:

Acylation is expected to occur at the C7 position, which is para to the activating methoxy group and less sterically hindered than the C8 position.

| Electrophile | Expected Product | Predicted Yield |

| -C(O)R | 7-Acyl-5-methoxy-1-tetralone | Moderate to Good |

Friedel-Crafts Acylation Mechanism

References

An In-depth Technical Guide to 5-Methoxy-1-tetralone: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this document consolidates available data on its synthesis, and physical and chemical properties.

Physicochemical Properties

This compound is a solid, characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 33892-75-0 | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 87-91 °C (lit.) | |

| Boiling Point | 160-162 °C/7 mmHg (lit.) | |

| IUPAC Name | 5-methoxy-3,4-dihydronaphthalen-1(2H)-one | [1] |

Synthesis Protocols

Several synthetic routes to this compound and its isomer, 6-methoxy-1-tetralone (B92454), have been reported. The following outlines a common approach for the synthesis of methoxy-tetralones, which can be adapted for the 5-methoxy isomer.

A. Friedel-Crafts Acylation and Cyclization Approach

This is a widely used method for the synthesis of tetralones. The general workflow involves the acylation of a substituted benzene (B151609) derivative followed by an intramolecular cyclization.

Experimental Workflow: Synthesis of Methoxy-1-tetralone

Caption: General workflow for the synthesis of 6-methoxy-1-tetralone.

Detailed Methodology (for 6-Methoxy-1-tetralone):

This protocol describes the synthesis of 6-methoxy-1-tetralone, a closely related isomer.

-

Step 1: Friedel-Crafts Acylation. Anisole is reacted with an acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). The reaction is typically carried out in an inert solvent (e.g., dichloromethane, nitrobenzene) at reduced temperatures (-10 to 40 °C) to generate an intermediate.[4][5]

-

Step 2: Intramolecular Cyclization. The intermediate from the acylation step undergoes an intramolecular Friedel-Crafts alkylation (cyclization) at a higher temperature (70-120 °C) to form the tetralone ring.[4][5] This is often performed as a "one-pot" synthesis without isolating the intermediate.[4]

-

Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the high-purity 6-methoxy-1-tetralone.[5]

Crystal Structure

As of the latest search, there is no publicly available, experimentally determined crystal structure for this compound. Therefore, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates cannot be provided. The three-dimensional structure of the molecule can be modeled using computational chemistry methods based on its known chemical connectivity.

Logical Relationship: From Compound to Structure Determination

Caption: Logical workflow for the determination of a crystal structure.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules with potential biological activity. Its structural motif is found in various natural products and synthetic compounds that are investigated for their therapeutic properties. For instance, tetralone derivatives have been explored for their potential as anticancer agents.